molecular formula C4H4F3NO B1442553 2-Hydroxy-4,4,4-trifluorobutyronitrile CAS No. 912578-73-5

2-Hydroxy-4,4,4-trifluorobutyronitrile

Cat. No.: B1442553
CAS No.: 912578-73-5
M. Wt: 139.08 g/mol
InChI Key: VKCYYMYRFIETJN-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4,4-trifluorobutyronitrile is an organic compound with the molecular formula C4H4F3NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone, with three fluorine atoms substituting the hydrogen atoms at the fourth carbon position

Scientific Research Applications

2-Hydroxy-4,4,4-trifluorobutyronitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Safety and Hazards

While specific safety data for 2-Hydroxy-4,4,4-trifluorobutyronitrile is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or skin contact, using only in well-ventilated areas, and wearing appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4,4-trifluorobutyronitrile typically involves the reaction of 4,4,4-trifluorobutyronitrile with a hydroxylating agent. One common method is the hydroxylation of 4,4,4-trifluorobutyronitrile using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the chemicals used.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4,4-trifluorobutyronitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4,4-trifluorobutyronitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 2-amino-4,4,4-trifluorobutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,4,4-Trifluorobutyronitrile.

    Reduction: 2-Amino-4,4,4-trifluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,4,4-trifluorobutyronitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to changes in their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutyronitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-4,4,4-trifluorobutanol: Contains an additional hydroxyl group, which can alter its chemical properties and reactivity.

    2-Amino-4,4,4-trifluorobutanol: The nitrile group is replaced with an amino group, leading to different biological activities.

Uniqueness

2-Hydroxy-4,4,4-trifluorobutyronitrile is unique due to the combination of its hydroxyl and nitrile groups, along with the presence of three fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4,4,4-trifluoro-2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYYMYRFIETJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,3,3-Trifluoropropanal was added to a mixture of sodium hydrogensulfate and water, with vigorously stirring at 0° C., followed by further stirring for 10 minutes. An aqueous solution of potassium cyanide was dropwise added, followed by reaction with stirring at 0° C. for 1 hour and then work-up and purification to obtain 4,4,4-trifluoro-2-hydroxybutanenitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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